1H-Pyrrolo[1,2-A]imidazol-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51970-86-6 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
1,3-dihydropyrrolo[1,2-a]imidazol-2-one |
InChI |
InChI=1S/C6H6N2O/c9-6-4-8-3-1-2-5(8)7-6/h1-3H,4H2,(H,7,9) |
InChI Key |
XGQSFBWDCHPCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CN21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrrolo 1,2 a Imidazol 2 3h One and Its Functionalized Derivatives
Novel Cyclization and Annulation Strategies for Pyrrolo[1,2-A]imidazol-2(3H)-one Construction
The formation of the bicyclic 1H-pyrrolo[1,2-a]imidazol-2(3H)-one system relies on innovative cyclization and annulation reactions. These strategies often involve the construction of one of the heterocyclic rings onto a pre-existing partner ring.
A notable approach involves the annulation of an imidazole (B134444) ring to a pyrrole (B145914) precursor. One such method is the intramolecular cyclization of specific ketone-containing pyrrole derivatives. nih.gov For instance, the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in acetonitrile (B52724) at room temperature can facilitate this transformation. nih.gov This reaction is characterized by the involvement of an N-acylimidazolium carbene intermediate and the transfer of the Boc group. nih.gov
Conversely, the annulation of a pyrrole ring to an existing imidazole moiety is another viable strategy. nih.gov Radical borylation–cyclization of N-allylcyanamides has been developed for the construction of tetrahydropyrrolo[1,2-a]imidazole systems. nih.gov
Regioselective Synthesis Approaches
Regioselectivity is a critical aspect of synthesizing complex molecules, ensuring that reactions occur at the desired position. In the context of this compound and its derivatives, several regioselective methods have been established.
A concise synthesis of pyrrolo[1,2-a]imidazoles has been achieved through regioselective aza-ene additions and cyclic-condensation reactions of heterocyclic ketene (B1206846) aminals with acrylate (B77674) derivatives under catalyst-free conditions. duke.eduresearchgate.net This method offers high regioselectivity, good yields, and simple work-up procedures. researchgate.net Another efficient and regioselective green procedure involves the reaction between ninhydrin (B49086) 2-oxo-2-phenylethane thiolate derivatives, methyl iodide, and 5-amino-pyrazoles in ethanol (B145695) under ultrasonication to prepare 6H-indeno[2,1-e]pyrazolo[1,5-a]pyrimidin-6-one scaffolds. researchgate.net
Furthermore, catalyst-free annulative functionalization approaches have been devised for the synthesis of imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. elsevierpure.comnih.gov These reactions proceed via regioselective conjugate substitution followed by cycloisomerization, leading to the formation of the target tricyclic skeletons. elsevierpure.com
| Starting Materials | Reagents/Conditions | Product | Key Features | Reference(s) |
| Heterocyclic ketene aminals, Ethyl 3-benzoylacrylate/Methyl acetylacrylate (B8273135) | Catalyst-free | Pyrrolo[1,2-a]imidazoles | High regioselectivity, good yields | duke.eduresearchgate.net |
| Ninhydrin 2-oxo-2-phenylethane thiolate derivatives, Methyl iodide, 5-Amino-pyrazoles | Ethanol, Ultrasonication | 6H-Indeno[2,1-e]pyrazolo[1,5-a]pyrimidin-6-one scaffolds | Green, regioselective | researchgate.net |
| β-Enaminone, Propargylamine | Catalyst-free | Imidazole-pyrrolo[1,2-a]pyrazine hybrid | Regioselective conjugate substitution, cycloisomerization | elsevierpure.comnih.gov |
Stereoselective and Diastereoselective Synthesis
Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of chiral molecules. Stereoselective and diastereoselective methods for the synthesis of pyrrolo[1,2-a]imidazol-2(3H)-one derivatives have been developed.
L-Proline has been shown to react diastereoselectively with various N-substituted-α-ketoamides to form trans-isomers of tetrahydropyrrolo[1,2-a]imidazol-2(3H)-ones. nih.gov For example, the reaction with N-alkyl-(aryl,hetaryl)-α-ketoamides smoothly yields the corresponding trans-isomers. nih.gov In some cases, a mixture of diastereomers is obtained, with one being predominant. nih.gov
A two-step synthesis of N-heterocyclic carbene (NHC) precatalysts has been described, involving the diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones. nih.gov This is followed by a POCl3-induced salt formation to yield 3-chloro-pyrroloimidazol(in)ium salts. nih.gov
| Reactants | Reagents/Conditions | Product | Stereochemical Outcome | Reference(s) |
| L-Proline, N-Alkyl-(aryl,hetaryl)-α-ketoamides | - | Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-ones | Diastereoselective (trans-isomers) | nih.gov |
| Pyrrolo[1,2-c]imidazol-3-ones | 1. Diastereoselective/Enantioselective lithiation, 2. POCl3 | 3-Chloro-pyrroloimidazol(in)ium salts | Diastereoselective or Enantioselective | nih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. nih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, saving time, and minimizing waste. nih.gov
A pseudo-four-component reaction has been utilized for the synthesis of 1H-pyrrolo[1,2-a]imidazol-6-yl)acetamides. This ultrasound-assisted tandem reaction involves phenyglyoxal derivatives, malononitrile, 1,1-bis(methylsulfanyl)-2-nitroethene, and diamines in ethanol. researchgate.net The proposed mechanism includes a series of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization processes. researchgate.net
Another example is an I2-mediated one-pot three-component tandem cyclization for the synthesis of 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones. nih.gov This reaction starts from aromatic amines and maleimides, with the presence of aromatic aldehydes or di-tert-butyl peroxide leading to different substitution patterns on the product. nih.gov
A three-component reaction involving ninhydrins, diamines, and electron-deficient acetylenic compounds in water at room temperature has been investigated for the eco-friendly production of pyrroloimidazole derivatives. nih.gov
| Components | Reagents/Conditions | Product | Key Features | Reference(s) |
| Phenyglyoxal derivatives, Malononitrile, 1,1-Bis(methylsulfanyl)-2-nitroethene, Diamines | Ethanol, Ultrasound | 1H-Pyrrolo[1,2-a]imidazol-6-yl)acetamides | Pseudo-four-component, Tandem reaction | researchgate.net |
| Aromatic amines, Maleimides, Aromatic aldehydes/Di-tert-butyl peroxide | I2 | 1H-Pyrrolo[3,4-c]quinoline-1,3(2H)-diones | One-pot, Tandem cyclization | nih.gov |
| Ninhydrins, Diamines, Electron-deficient acetylenic compounds | Water, Room temperature | Pyrroloimidazole derivatives | Eco-friendly, Three-component | nih.gov |
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives has benefited from the application of these principles.
Catalyst-Free Methodologies
Developing synthetic methods that avoid the use of catalysts is a key goal in green chemistry, as it simplifies purification processes and reduces waste.
Several catalyst-free approaches for the construction of pyrrolo[1,2-a]imidazole-containing systems have been reported. A concise synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines proceeds through regioselective aza-ene additions and cyclocondensation reactions under catalyst-free conditions. duke.eduresearchgate.net Similarly, a catalyst-free route to a 1,2,4-triazole-pyrrolo[1,2-a]pyrazine hybrid system has been achieved through the sequential reaction of pyrrole-2-carbonitrile-derived substrates with DMF-DMA and acyl hydrazide. nih.gov
Highly efficient catalyst-free annulative functionalization has also been used to create imidazole-pyrrolo[1,2-a]pyrazine hybrid structures from the reaction of β-enaminone with propargylamine. elsevierpure.comnih.gov
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. nih.govresearchgate.net
A sequential two-step, one-pot multicomponent reaction for the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been developed under microwave-assisted conditions. nih.gov This method utilizes p-toluenesulfonic acid as a catalyst and is applicable to a wide range of primary amines. nih.gov
The synthesis of new compounds with the ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate skeleton has been achieved through microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions. nih.gov These reactions were successfully carried out under solvent-free conditions, further enhancing their green credentials. nih.gov Additionally, a library of new pyrrolo[1,2-c]quinazoline derivatives was obtained by a one-pot, three-component microwave-assisted synthesis. researchgate.net
| Reaction Type | Reactants | Reagents/Conditions | Product | Key Advantages | Reference(s) |
| Multicomponent Reaction | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium (B1175870) acetate | p-Toluenesulfonic acid, Microwave | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives | One-pot, Moderate to good yields | nih.gov |
| Intramolecular 1,3-Dipolar Cycloaddition | - | Microwave, Solvent-free | Ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate skeleton | Solvent-free, Good selectivity | nih.gov |
| Three-Component Reaction | Quinazolines, 2-Bromoacetyl derivatives, Electron-deficient alkynes | 1,2-Epoxybutane, Microwave | Pyrrolo[1,2-c]quinazoline derivatives | One-pot, Rapid access to a large range of derivatives | researchgate.net |
Aqueous Medium Reactions
The utilization of aqueous media in the synthesis of pyrrolo[1,2-a]imidazole derivatives represents a significant advancement in green chemistry. nih.govmdpi.com These methods often lead to improved yields, simplified workup procedures, and reduced environmental impact compared to traditional organic solvents. nih.govsemanticscholar.org
One notable approach involves the reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with various o-phenylenediamines in an aqueous medium. nih.govrsc.org This acid-catalyzed reaction proceeds through a double cyclodehydration and aromatization cascade to afford benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.govrsc.org The use of water as a solvent is crucial for the efficiency of this transformation.
Another strategy employs a one-pot, three-component reaction for the synthesis of functionalized pyrrolo[1,2-a]imidazoles. For instance, the reaction of heterocyclic ketene aminals with ethyl 3-benzoylacrylate or methyl acetylacrylate derivatives can be performed under catalyst-free conditions in water, proceeding through regioselective aza-ene additions and cyclocondensation reactions. researchgate.net This method is lauded for its high regioselectivity and good yields. researchgate.net
Furthermore, the synthesis of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones has been achieved in aqueous media. The reaction of (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides with succindialdehyde and benzotriazole (B28993) yields enantiopure (3S,5R,7aR)-5-(1H-1,2,3-benzotriazol-1-yl)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. nih.gov These intermediates can then be converted to the desired products. nih.gov
Ultrasound-assisted synthesis has also emerged as a green technique for preparing pyrrolo[1,2-a]imidazole derivatives in aqueous or eco-friendly solvents like ethanol. researchgate.net For example, a tandem pseudo-four-component reaction of phenyglyoxal derivatives, malononitrile, 1,1-bis(methylsulfanyl)-2-nitroethene, and diamines under ultrasound irradiation provides a streamlined route to 1H-pyrrolo[1,2-a]imidazol-6-yl)acetamides. researchgate.net This method benefits from accelerated reaction rates and enhanced selectivity. researchgate.net
Table 1: Examples of Aqueous Medium Reactions for Pyrrolo[1,2-a]imidazole Synthesis
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes, o-phenylenediamines | Acid catalyst, Water | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids | nih.govrsc.org |
| Heterocyclic ketene aminals, Ethyl 3-benzoylacrylate/Methyl acetylacrylate | Catalyst-free, Water | Functionalized pyrrolo[1,2-a]imidazoles | researchgate.net |
| (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides, Succindialdehyde, Benzotriazole | Aqueous medium | Optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones | nih.gov |
| Phenyglyoxal derivatives, Malononitrile, 1,1-bis(methylsulfanyl)-2-nitroethene, Diamines | Ultrasound, Ethanol | 1H-pyrrolo[1,2-a]imidazol-6-yl)acetamides | researchgate.net |
Derivatization and Late-Stage Functionalization of the Core Scaffold
The derivatization and late-stage functionalization of the this compound core are crucial for exploring the structure-activity relationships of this scaffold and developing new bioactive molecules. researchgate.net A variety of synthetic methods have been developed to introduce functional groups at different positions of the pyrroloimidazole ring system.
One common strategy involves the electrophilic substitution on the pyrrolo[1,2-a]imidazole ring. For instance, 1H-imidazo[1,2-a]pyrrolo[3,2-e]pyridines readily undergo electrophilic substitution, primarily at the 3-position. rsc.org If the 3-position is blocked, substitution occurs at the 8-position. rsc.org
The synthesis of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole quaternary salts has been achieved by reacting 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating agents. nih.gov This derivatization introduces a positive charge and expands the chemical space of these compounds.
Furthermore, the chlorine atom in 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, synthesized from the dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides, serves as a handle for further functionalization. researchgate.net This chlorine atom can be readily displaced by various nucleophiles to introduce substituents at the 2-position, or it can be removed by hydrogenation. researchgate.net
Late-stage functionalization can also be achieved through post-Ugi modification strategies. This approach has been utilized to synthesize a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. rsc.org
Table 2: Selected Derivatization and Functionalization Reactions
| Core Scaffold | Reaction Type | Reagents | Functionalized Product | Reference |
| 1H-Imidazo[1,2-a]pyrrolo[3,2-e]pyridine | Electrophilic Substitution | Electrophile | 3- or 8-substituted derivative | rsc.org |
| 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Alkylation | Alkylating agent | 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salt | nih.gov |
| 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Nucleophilic Substitution | Nucleophile | 2-Substituted-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | researchgate.net |
| Ugi Adduct | Post-Ugi Modification | Various | 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives | rsc.org |
Synthetic Exploration of Saturated and Unsaturated Pyrrolo[1,2-A]imidazole Isomers
The synthesis of both saturated (tetrahydropyrrolo[1,2-a]imidazoles and hexahydropyrrolo[1,2-a]imidazoles) and unsaturated (dihydropyrrolo[1,2-a]imidazoles) isomers of the pyrrolo[1,2-a]imidazole scaffold has been extensively explored, leading to a diverse range of molecular architectures. nih.gov
Saturated Isomers:
A common route to tetrahydropyrrolo[1,2-a]imidazol-2(3H)-ones involves the cyclization of N-substituted 2-(pyrrolidin-1-yl)acetamides. nih.gov For example, L-proline reacts with N-alkyl-(aryl,hetaryl)-α-ketoamides to diastereoselectively form trans-isomers of tetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-ones. nih.gov Another approach utilizes a three-component reaction between (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides, succindialdehyde, and benzotriazole to produce optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. nih.gov
The synthesis of fully hydrogenated pyrrolo[1,2-a]imidazolones (hexahydropyrrolo[1,2-a]imidazolones) has been achieved through intramolecular C-H bond amination of α-azidoacylpyrrolidine using an iron(II) catalyst. nih.gov Biocatalytic routes using mutant cytochrome P450 enzymes have also been developed for the synthesis of tetrahydro-1H-pyrrolo[1,2-a]imidazol(e)-2(3H)-(thi)ones from N-substituted 2-(pyrrolidin-1-yl)acetamides. nih.gov
Unsaturated Isomers:
Dihydropyrrolo[1,2-a]imidazoles can be synthesized through various cyclization strategies. One method involves the reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones. nih.gov Another approach is the intramolecular cyclization of N-alkenyl-substituted imidazoles catalyzed by a Ni-Al bimetallic system, which can be performed enantioselectively. nih.gov The reaction of pyrrolidine (B122466) with acetylenedicarboxylate (B1228247) leads to the formation of dihydropyrrolo[1,2-a]imidazole-2,3-dicarboxylate through a one-pot hydroamination/azidation/cyclization sequence. nih.gov
Pyrolysis of Meldrum's acid derivatives, obtained from the condensation of Meldrum's acid with imidazole-carbaldehydes, provides a route to pyrrolo[1,2-a]imidazol-5-one, an unsaturated isomer. rsc.org
Table 3: Synthetic Routes to Saturated and Unsaturated Pyrrolo[1,2-a]imidazole Isomers
| Isomer Type | Synthetic Method | Starting Materials | Key Features | Reference |
| Tetrahydro | Diastereoselective Cyclization | L-proline, α-ketoamides | Forms trans-isomers | nih.gov |
| Tetrahydro | Three-component Reaction | Aminaocetamides, succindialdehyde, benzotriazole | Optically active products | nih.gov |
| Hexahydro | Intramolecular C-H Amination | α-azidoacylpyrrolidine, Fe(II) catalyst | Fully saturated core | nih.gov |
| Dihydro | Cyclocondensation | 3,4-dihydro-2H-pyrrol-5-amine, 2-bromo ketones | Formation of the imidazole ring | nih.gov |
| Dihydro | Enantioselective Intramolecular Cyclization | N-alkenyl-substituted imidazoles, Ni-Al catalyst | Chiral products | nih.gov |
| Unsaturated | Pyrolysis | Meldrum's acid derivative of imidazole-carbaldehyde | Gas-phase synthesis | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 1h Pyrrolo 1,2 a Imidazol 2 3h One Systems
Electrophilic and Nucleophilic Transformations on the Pyrrolo[1,2-A]imidazol-2(3H)-one Framework
The dual nature of the pyrrolo[1,2-a]imidazol-2(3H)-one framework allows it to participate in both electrophilic and nucleophilic reactions. The pyrrole (B145914) moiety is characteristically electron-rich and thus susceptible to electrophilic attack, while the imidazolone (B8795221) ring contains sites amenable to nucleophilic transformations.
Electrophilic substitution reactions typically occur on the pyrrole part of the fused system. Studies on related imidazopyrrolopyridines have shown that these compounds readily undergo electrophilic substitution, primarily at the 3-position of the heterocyclic system. rsc.org When this position is blocked, substitution may occur at other available positions on the pyrrole ring, such as the 8-position. rsc.org The reactivity of the pyrrole ring is also demonstrated in reactions with potent electrophiles like nitrosoalkenes. For instance, the reaction of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole with ethyl nitrosoacrylate results in alkylation at both the 2- and 3-positions of the pyrrole ring, proceeding through a hetero-Diels-Alder reaction followed by ring-opening. frontiersin.org
Nucleophilic reactions often involve the nitrogen atoms or the carbonyl group of the imidazolone ring. The nitrogen atoms can act as nucleophiles in alkylation reactions. For example, 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles react with various alkylating agents to form quaternary imidazolium (B1220033) salts in good yields (58-85%). nih.gov Furthermore, the synthesis of the core structure itself often relies on intramolecular nucleophilic attack. The cyclization of N-alkyne-substituted pyrrole derivatives, for instance, can proceed via nucleophilic attack of a nitrogen-containing group onto the alkyne, leading to the formation of fused pyrazinone or triazinone rings. beilstein-journals.org Similarly, the synthesis of tetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-ones can be achieved through the cyclization of L-proline with α-ketoamides, a process involving nucleophilic addition. nih.gov
| Reaction Type | Substrate | Reagent/Conditions | Product(s) | Key Findings | Citation(s) |
| Electrophilic Substitution | Imidazo[1,2-α]pyrrolo[3,2-e]pyridines | Electrophile | 3-substituted or 8-substituted products | Substitution occurs readily, preferring the 3-position. | rsc.org |
| Electrophilic Alkylation | 8-Methyl-1,6-dihydropyrrolo[3,2-c]carbazole | Ethyl nitrosoacrylate / CH₂Cl₂, rt | 2- and 3-alkylated oximes | Reaction proceeds via a hetero-Diels-Alder mechanism. | frontiersin.org |
| Nucleophilic Alkylation | 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Alkylating reagents (e.g., alkyl halides) | 5H-pyrrolo[1,2-a]imidazole quaternary salts | Forms quaternary salts in high yields. | nih.gov |
| Nucleophilic Cyclization | Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | Hydrazine monohydrate / MeOH, reflux | Pyrrolopyrazinone and pyrrolotriazinone skeletons | Demonstrates intramolecular nucleophilic attack to form fused rings. | beilstein-journals.org |
Pericyclic Reactions and Rearrangements Involving the Imidazolone Moiety
Pericyclic reactions and molecular rearrangements provide powerful tools for constructing and modifying the complex architecture of pyrrolo[1,2-a]imidazolone systems. These reactions often proceed with high stereoselectivity and atom economy.
[3+2] Cycloaddition reactions are particularly prominent in the synthesis of related fused pyrrole systems. A notable example is the reaction of acylethynylcycloalka[b]pyrroles with Δ1-pyrrolines, which undergoes a [3+2] annulation to produce novel pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and related structures. mdpi.comsemanticscholar.org The proposed mechanism involves an initial nucleophilic attack of the pyrroline (B1223166) nitrogen onto the alkyne, followed by proton transfer and subsequent cyclization. mdpi.com Similarly, new pyrrolo[1,2-b]pyridazines can be synthesized through a [3+2] cycloaddition between mesoionic oxazolo-pyridazinones (acting as 1,3-dipoles) and acetylenic dipolarophiles like methyl propiolate. mdpi.com
The hetero-Diels-Alder reaction, a [4+2] cycloaddition, has also been observed. As mentioned previously, the reaction between nitrosoalkenes and pyrrolo[3,2-c]carbazoles proceeds through a hetero-Diels-Alder pathway to form an intermediate 1,2-oxazine ring, which then opens to yield the final alkylated product. frontiersin.org
Rearrangement reactions are also utilized in this chemical space. Chiral derivatives of pyrrolo[1,2-a]imidazoles have been effectively employed as organocatalysts in asymmetric Steglich and Black rearrangements, which are types of sigmatropic rearrangements. nih.gov Another synthetic strategy involves the oxidative rearrangement of (spiro)cyclobutane aminals, which has been used to construct the pyrrolo[1,2-a]imidazole framework. nih.gov
| Reaction Type | Reactants | Conditions | Product | Mechanism/Key Feature | Citation(s) |
| [3+2] Annulation | Acylethynylcycloalka[b]pyrroles + Δ1-Pyrrolines | MeCN/THF, 70 °C | Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles | Forms fused imidazole (B134444) ring via cycloaddition. | mdpi.comsemanticscholar.org |
| [3+2] Cycloaddition | Mesoionic oxazolo-pyridazinones + Methyl propiolate | Acetic anhydride (B1165640) (in situ generation) | Pyrrolo[1,2-b]pyridazines | Mesoionic compound acts as a 1,3-dipole. | mdpi.com |
| Hetero-Diels-Alder | Pyrrolo[3,2-c]carbazole + Ethyl nitrosoacrylate | CH₂Cl₂, rt | 1,2-Oxazine cycloadduct (intermediate) | [4+2] cycloaddition followed by ring-opening. | frontiersin.org |
| Sigmatropic Rearrangement | N/A (Catalyzed reaction) | Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole catalyst | Asymmetric products | Catalyst enables enantioselective Steglich and Black rearrangements. | nih.gov |
| Oxidative Rearrangement | (Spiro)cyclobutane aminals | NBS (N-Bromosuccinimide) | (Spiro)pyrrolo-[1,2-a]imidazoles | Oxidative process constructs the core framework. | nih.gov |
Organometallic and Transition Metal-Catalyzed Reactivity
Transition metal catalysis offers a versatile and efficient platform for the functionalization of the pyrrolo[1,2-a]imidazolone scaffold. These methods enable the formation of C-C and C-X bonds at positions that are often unreactive under classical conditions.
Palladium-catalyzed cross-coupling reactions are widely used. For instance, a chemoselective Suzuki-Miyaura cross-coupling has been successfully performed on a 2-iodo-4-chloropyrrolopyridine intermediate, selectively arylating the C-2 position. nih.gov The resulting product can then undergo a subsequent Buchwald-Hartwig amination, also catalyzed by palladium, to introduce an amino group at the C-4 position. nih.gov
Rhodium(II) and copper complexes are effective catalysts for carbene transfer reactions. Inspired by work on other heterocycles, it has been shown that 1H-pyrrole can react with ethyl diazoacetate in the presence of a Rh₂(esp)₂ catalyst to afford the C-H insertion product. researchgate.net This type of C-H functionalization is a powerful tool for direct modification of the pyrrole ring. researchgate.net Rhodium(III) and Palladium(0) have also been noted for their ability to catalyze the C2-H functionalization of pyrroles with various partners like alkynes and alkenes. mdpi.comsemanticscholar.org
Furthermore, iron catalysis has been applied for the intramolecular amination of C-H bonds. An iron(II) complex, [Fe(dppbz)]Cl₂, was used to catalyze the cyclization of an α-azidoacylpyrrolidine, leading to the formation of a 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole in a high yield of 92%. nih.gov This demonstrates the potential of earth-abundant metals in synthesizing these fused ring systems.
| Metal Catalyst | Reaction Type | Substrate | Reagent(s) | Product | Key Findings | Citation(s) |
| Palladium | Suzuki-Miyaura Coupling | 2-Iodo-4-chloropyrrolopyridine | Aryl boronic acid, Pd₂(dba)₃ | 2-Aryl-4-chloropyrrolopyridine | Chemoselective C-C bond formation at C-2. | nih.gov |
| Palladium | Buchwald-Hartwig Amination | 2-Aryl-4-chloropyrrolopyridine | Secondary amine, RuPhos Pd G2 pre-catalyst | 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | C-N bond formation at C-4. | nih.gov |
| Rhodium(II) | C-H Carbene Insertion | 1H-Pyrrole | Ethyl diazoacetate, Rh₂(esp)₂ | Alkylated pyrrole | Direct functionalization of the pyrrole Cα−H bond. | researchgate.net |
| Iron(II) | Intramolecular C-H Amination | α-Azidoacylpyrrolidine | [Fe(dppbz)]Cl₂ | 3-Oxohexahydro-1H-pyrrolo[1,2-a]imidazole | Efficient cyclization to form the imidazolone ring. | nih.gov |
Reaction Mechanism Elucidation via Experimental Approaches (e.g., Kinetic Isotope Effects, Intermediate Trapping)
Understanding the intricate mechanisms of reactions involving the pyrrolo[1,2-a]imidazolone system is essential for optimizing reaction conditions and predicting outcomes. Experimental techniques such as intermediate trapping and kinetic isotope effect (KIE) studies provide invaluable insights into reaction pathways and transition states.
Intermediate trapping or observation allows for the direct detection of transient species along a reaction coordinate. For example, in the acid-catalyzed double cyclodehydration reaction to form benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, a key reaction intermediate was successfully identified at room temperature, confirming the proposed stepwise mechanism. nih.gov The mechanism for the [3+2] annulation of acylethynylpyrroles has been rationalized through the proposal of a pyrrolate-centered intermediate (Intermediate B), which arises after initial nucleophilic attack and proton transfer, and precedes the final ring-closing step. mdpi.com Similarly, the synthesis of certain pyrrolo[1,2-b]pyridazines proceeds through an unstable mesoionic münchnone intermediate, which is generated in situ and acts as the 1,3-dipole in a subsequent cycloaddition reaction. mdpi.com
Kinetic Isotope Effects (KIEs) are a powerful tool for probing the rate-determining steps of reactions, particularly those involving the breaking or forming of bonds to hydrogen. nih.gov By comparing the reaction rates of substrates labeled with heavier isotopes (like deuterium) to their unlabeled counterparts, information about the transition state structure can be inferred. For instance, in a rhodium-catalyzed 1,2-H shift, a significant KIE would indicate that the C-H bond cleavage is part of the rate-determining step. researchgate.net Secondary KIEs are particularly sensitive to changes in hybridization at a reacting carbon center, being normal (kH/kD > 1) for a change from sp³ to sp² and inverse (kH/kD < 1) for the reverse. nih.gov While specific KIE studies on 1H-pyrrolo[1,2-a]imidazol-2(3H)-one itself are not widely reported, the principles are directly applicable to studying its formation and reactivity, such as in C-H functionalization or rearrangement reactions.
Theoretical studies, often used in conjunction with experimental data, also play a crucial role. The selectivity in the hetero-Diels-Alder reaction of a pyrrolo[3,2-c]carbazole was explained by calculating the thermodynamics of the competing pathways, which showed that the formation of the cycloadduct leading to the major product was more exothermic. frontiersin.org
Theoretical and Computational Studies of 1h Pyrrolo 1,2 a Imidazol 2 3h One Derivatives
Quantum Chemical Calculations of Electronic Structure and Aromaticity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 1H-pyrrolo[1,2-a]imidazol-2(3H)-one derivatives. ijstr.org These studies often involve optimizing the molecular geometry to determine the most stable conformation, which is a prerequisite for investigating other molecular characteristics. ijstr.org
Key aspects explored through quantum chemical calculations include:
Vibrational Frequencies: Theoretical calculations of vibrational frequencies, such as C-H stretching and in-plane bending vibrations, show good agreement with experimental data from FT-IR and FT-Raman spectroscopy, validating the computed structures. ijstr.org
Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to understand the stability arising from hyperconjugative interactions and charge delocalization within the molecule. This analysis can confirm the occurrence of intramolecular charge transfer (ICT) by examining the change in electron density in antibonding orbitals. ijstr.org
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the molecule's reactivity and the potential for charge transfer. ijstr.org
Aromaticity: While not explicitly detailed in the provided search results for this specific scaffold, quantum chemical methods are routinely used to assess the aromaticity of heterocyclic systems, which can influence their stability and interaction modes.
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Imidazole (B134444) Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP/6-311++G(d,p)) |
| C-H in-plane vibrations | 1156 (FT-IR), 1160 (FT-Raman) | 1161 |
| C-H stretching | 3077 (FT-Raman) | 3033-3191 |
| Data derived from a study on (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one. ijstr.org |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential mechanism of action of this compound derivatives and for identifying key interactions that contribute to their biological activity.
Studies on related pyrrolo-imidazole and fused pyrrole (B145914) systems have demonstrated the utility of molecular docking in various therapeutic areas, including cancer and infectious diseases. For instance, derivatives have been docked into the active sites of enzymes like EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2) to rationalize their anticancer activity. nih.govresearchgate.net Similarly, docking studies have helped to identify potential targets for antibacterial action, such as (p)ppGpp synthetases/hydrolases and FtsZ proteins. nih.gov
The analysis of docking results typically reveals:
Binding Affinity: Calculated binding energies provide an estimate of the strength of the interaction between the ligand and the protein. jocpr.com
Binding Pose: The specific orientation of the ligand within the active site highlights which parts of the molecule are crucial for binding.
Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues in the protein's active site. jocpr.com
Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Compounds
| Compound Class | Target Protein(s) | Key Findings |
| Fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines | EGFR, CDK2/Cyclin A1 | Augmented antiproliferative activity by identifying key interactions in the active sites. nih.govresearchgate.net |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | (p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate (B1213749) kinases | Identified potential antibacterial mechanisms of action. nih.gov |
| 1-trityl-5-azaindazole derivatives | PBR, MDM2-p53 | Predicted promising candidates for antitumor activity based on binding interactions. jocpr.com |
| 7H-pyrrolo[2,3-d]pyridine derivatives | FAK | Guided the design of potent focal adhesion kinase inhibitors. doi.org |
| This table showcases the application of molecular docking to various heterocyclic scaffolds to understand their biological activity. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of novel, unsynthesized analogs and for identifying the key molecular features that govern their effects. crpsonline.comuran.uascispace.com
For imidazole and pyrroloquinoline derivatives, QSAR studies have successfully generated predictive models. crpsonline.comuran.uascispace.com These models are typically built using a set of molecular descriptors that quantify various aspects of the molecules' structure, such as:
Physicochemical Descriptors: LogP (lipophilicity), molecular weight, and refractivity. crpsonline.comscispace.com
Topological Descriptors: Describing the connectivity and shape of the molecule.
Electronic Descriptors: Such as dipole moment and energies of frontier molecular orbitals. uran.ua
3D Descriptors: Including steric and electrostatic fields (used in 3D-QSAR methods like CoMFA and CoMSIA). crpsonline.comresearchgate.net
The generated QSAR models are validated internally and externally to ensure their predictive power. crpsonline.comscispace.com A statistically robust QSAR model can then be used to guide the design of new derivatives with potentially enhanced activity. crpsonline.comresearchgate.net
Table 3: Key Descriptors in QSAR Models for Related Heterocyclic Compounds
| Study | Compound Class | Key Descriptors Influencing Activity |
| Imidazole Derivatives (Heme Oxygenase Inhibitors) | Physicochemical and alignment-independent descriptors (2D-QSAR); Electrostatic and steric fields (3D-QSAR) | crpsonline.com |
| Pyrrolo- and Pyridoquinolinecarboxamides (Diuretic Activity) | LogP, refractivity, dipole moment, molecular volume, surface area, polarization | uran.uascispace.com |
| 1H-Pyrazole Derivatives (EGFR Inhibitors) | CoMFA (steric and electrostatic fields), CoMSIA (steric, hydrophobic, and acceptor fields) | researchgate.net |
| This table highlights the types of molecular descriptors that have been found to be important in QSAR studies of similar heterocyclic systems. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide a dynamic view of this compound derivatives and their interactions with biological targets. While conformational analysis explores the different spatial arrangements of a molecule and their relative energies, MD simulations track the movements of atoms over time, offering insights into the stability of ligand-protein complexes. scielo.brajchem-a.comnih.gov
MD simulations can:
Assess Complex Stability: By calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can evaluate the stability of the docked complex. ajchem-a.com
Analyze Fluctuations: The root-mean-square fluctuation (RMSF) of individual residues can indicate which parts of the protein are flexible and which are constrained upon ligand binding. ajchem-a.com
Characterize Binding Interactions: MD simulations can reveal the persistence of hydrogen bonds and other key interactions identified in molecular docking, providing a more realistic picture of the binding event. ajchem-a.com
For instance, MD simulations have been used to study the interaction of imidazopyrazine derivatives with Aurora Kinase A, providing inferences about their possible mechanism of action in cancer. scielo.br Similarly, simulations of imidazolo-triazole hydroxamic acid derivatives complexed with HDAC2 have been used to assess the stability of the ligand-receptor complexes. ajchem-a.com
In Silico Design and Virtual Screening of Pyrrolo[1,2-A]imidazol-2(3H)-one Analogs
The insights gained from the aforementioned computational methods culminate in the in silico design and virtual screening of novel this compound analogs. This process involves using computational tools to design new molecules with desired properties and then screening large virtual libraries of compounds to identify those with the highest predicted activity.
The process typically follows these steps:
Lead Identification: A starting compound with known activity is identified.
Pharmacophore Modeling: The essential structural features required for biological activity are defined based on known active compounds.
Virtual Library Design: New analogs are designed by modifying the lead compound or by searching for compounds in virtual databases that match the pharmacophore model.
Virtual Screening: The designed or identified compounds are then subjected to high-throughput molecular docking and QSAR predictions to prioritize a smaller set of candidates for synthesis and biological evaluation. researchgate.net
This approach has been successfully applied to the design of various heterocyclic compounds, including fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines as potential EGFR and CDK2 inhibitors. nih.govresearchgate.net The in silico design process significantly accelerates the drug discovery pipeline by focusing laboratory efforts on the most promising candidates.
Applications and Functional Exploration of 1h Pyrrolo 1,2 a Imidazol 2 3h One in Advanced Chemical and Biological Systems
Medicinal Chemistry Research and Pre-clinical Bioactive Compound Design
Enzyme Inhibition Studies (e.g., 15-LOX, Phosphodiesterase IVb)
Derivatives of the pyrrolo-imidazole and related fused heterocyclic systems have been identified as potent inhibitors of key enzymes implicated in inflammation and other pathological processes.
15-Lipoxygenase (15-LOX): The enzyme 15-lipoxygenase-1 (15-LOX-1) is a critical mediator in the formation of lipid peroxides, which are involved in inflammatory conditions and regulated cell death. nih.gov Inhibition of this enzyme is a promising therapeutic strategy. Studies on related polycyclic structures, such as pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines, have demonstrated significant 15-LOX inhibitory activity. researchgate.netcumhuriyet.edu.tr For instance, certain substituted dihydropyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazolines exhibited high enzyme-inhibiting activity, with some compounds showing inhibition percentages between 58.1% and 68.19%, surpassing the standard inhibitor nordihydroguaiaretic acid (NDGA). One substituted pyrrolo[1,2-a]tetrazolo[1,5-c]quinazoline derivative also showed potent inhibition at 64.86%. While not direct derivatives of 1H-pyrrolo[1,2-a]imidazol-2(3H)-one, these findings highlight the potential of the fused pyrrole-heterocycle scaffold in designing 15-LOX inhibitors. Another study identified a pyrrole-based compound, 21B10, as a 15-LOX-1 inhibitor. nih.gov
Phosphodiesterase IVb (PDE4B): Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory and immune cells, regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Consequently, PDE4 is an attractive target for treating inflammatory diseases. nih.gov Research into related heterocyclic systems has led to the discovery of potent inhibitors. A scaffold-hopping approach identified a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective and potent PDE4B inhibitors. nih.gov Several compounds in this series showed moderate to good inhibition against PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. nih.gov One promising compound, 11h , was identified as a PDE4B-preferring inhibitor that significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages and exhibited a favorable in vitro profile for further development. nih.gov
Table 1: Enzyme Inhibition by Pyrrolo-imidazole and Related Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference Compound(s) | IC50 / Inhibition % |
|---|---|---|---|---|
| Pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazolines | 15-LOX | Potent inhibition exceeding standard | NDGA (57.43%) | 58.1-68.19% |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | Selective and potent inhibition | Rolipram | 0.11-1.1 µM |
Receptor Ligand Design and Modulation (e.g., LFA-1, α1A-adrenergic receptor)
The structural features of the pyrrolo-imidazole core have been exploited to design ligands that modulate the function of important cell-surface receptors.
Lymphocyte Function-Associated Antigen-1 (LFA-1): LFA-1 is an integrin receptor on lymphocytes that is crucial for immune cell adhesion and function. nih.govopnme.com A novel class of LFA-1 inhibitors has been developed based on a 1,3,3-trisubstituted 1H-imidazo[1,2-a]imidazol-2-one scaffold. nih.gov These second-generation antagonists were discovered while improving the properties of an earlier hydantoin-based inhibitor. nih.gov Structure-activity relationship (SAR) studies revealed that electron-withdrawing groups on the imidazole (B134444) ring enhance potency. nih.gov X-ray crystallography confirmed that these bicyclic inhibitors bind to the I-domain of LFA-1. nih.gov One such potent and selective LFA-1 inhibitor, BI-1950 , prevents the binding of LFA-1 to its ligand ICAM-1 with a KD value of 9 nM and inhibits IL-2 production in human whole blood with an IC50 value of 120 nM. opnme.com Another potent compound from a related series inhibited the LFA-1/ICAM-1 interaction with an IC50 of 2 nM. nih.gov
α-Adrenergic Receptors: While direct modulation of the α1A-adrenergic receptor by a this compound derivative is not prominently documented, research on related imidazole structures shows engagement with this receptor family. For example, 4-[1-(1-naphthyl)ethyl]-1H-imidazole was identified as a highly potent and selective α2-adrenoceptor agonist. nih.gov SAR studies on this compound, modifying the bridge between the naphthalene (B1677914) and imidazole rings, showed that both the nature of the substituent and the stereochemistry are critical for potent α2-adrenoceptor activity and selectivity over α1-receptors. nih.gov
In Vitro Antimicrobial and Antifungal Activity
The search for new antimicrobial agents has led to the synthesis and evaluation of various pyrrolo-imidazole derivatives, particularly quaternary ammonium (B1175870) salts.
A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts demonstrated significant in vitro antibacterial and antifungal activity. nih.gov Of 18 compounds synthesized, 15 showed activity. nih.gov The most active compounds featured chlorine atom substitutions on the aryl ring. nih.gov Specifically, compound 6c (3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride) showed potent activity against the Gram-positive bacterium Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 μg/mL. nih.gov It also displayed activity against the Gram-negative bacteria Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii with MIC values up to 8 μg/mL, and against the fungus Cryptococcus neoformans. nih.gov However, this broad-spectrum activity was associated with cytotoxicity against human embryonic kidney cells (HEK-293). nih.gov
Table 2: In Vitro Antimicrobial Activity of Compound 6c
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 4 μg/mL |
| Escherichia coli | Gram-negative bacteria | ~8 μg/mL |
| Klebsiella pneumoniae | Gram-negative bacteria | ~8 μg/mL |
| Acinetobacter baumannii | Gram-negative bacteria | ~8 μg/mL |
| Cryptococcus neoformans | Fungus | 4 μg/mL |
Anticancer and Antitumor Potential in Cell-Based Assays
The pyrrolo-imidazole scaffold and its bioisosteres are featured in compounds designed as potential anticancer agents, with several derivatives showing promising activity in cell-based assays.
In one study, imidazolylpyrrolone-based molecules were screened for activity against renal cell carcinoma (RCC). nih.gov Two compounds, 5g and 5k , which are derivatives of an imidazo[4,5-b]pyrrolo[3,4-d]pyridine core, showed significant anticancer potential. nih.gov They exhibited low micromolar IC50 values against two RCC cell lines, A498 and 786-O. nih.gov The cytotoxicity of these compounds was also evaluated against non-cancerous kidney cells (HK2) to determine a selectivity index, indicating a preferential effect on malignant cells. nih.gov Other imidazole derivatives have also shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells, with some compounds exhibiting IC50 values below 5 µM. researchgate.net
Table 3: Anticancer Potency (IC50) of Imidazolylpyrrolone Derivatives
| Compound | A498 Cell Line (IC50 in µM) | 786-O Cell Line (IC50 in µM) | HK2 Non-neoplastic Cell Line (IC50 in µM) |
|---|---|---|---|
| 5g | 4.02 | 7.00 | 11.29 |
| 5k | 3.52 | 4.42 | 9.84 |
| Sunitinib (Reference) | 7.14 | 15.11 | 3.40 |
Nootropic and Cognition-Enhancing Properties (molecular mechanism focus)
A significant area of research for this scaffold has been in the development of nootropic, or cognition-enhancing, agents. Derivatives of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione were synthesized as a novel class of potent cognition enhancers. These bicyclic compounds incorporate the 2-pyrrolidinone (B116388) and 4-imidazolidinone nuclei, which are recognized pharmacophores for nootropic activity, and structurally mimic established drugs like piracetam (B1677957) and oxiracetam (B1678056). nih.gov
The unsubstituted compound from this series, known as dimiracetam (B1670682) , was found to be particularly effective in a passive avoidance test, reversing scopolamine-induced amnesia. nih.gov Notably, dimiracetam was 10 to 30 times more potent than the reference drug oxiracetam and, unlike many other derivatives in the series, retained its full activity when administered orally. nih.gov The mechanism of action for related nootropics is thought to involve the modulation of neurotransmitter systems. For example, oxiracetam is known to enhance membrane-bound Protein Kinase C (PKC) activity and can cross the blood-brain barrier, with the highest concentrations found in the septum, hippocampus, and cerebral cortex. wikipedia.org Its active enantiomer, (S)-oxiracetam, has a more favorable pharmacokinetic profile than the racemic mixture. nih.gov
Antioxidant Activity Investigations
The electron-rich nature of the pyrrole (B145914) and imidazole rings suggests an inherent potential for antioxidant activity. Various derivatives containing this fused heterocyclic system have been investigated for their ability to scavenge free radicals.
The antioxidant properties of synthesized pyrrolo-imidazoles have been demonstrated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power) assays. researchgate.net These studies showed that the molecules displayed noteworthy efficacy, comparable to standard antioxidants, which was attributed to the presence of NH and OH functional groups. researchgate.net In a separate study, derivatives of a related pyrrolo[2,3-b]quinoxaline system were evaluated for their antioxidant capacity using the DPPH assay. rsc.org The compound ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as the most effective radical scavenger in the series. rsc.org Computational studies further suggested it has a high rate constant for scavenging hydroxyl radicals (HO•) in a lipid environment, comparable to reference antioxidants like Trolox. rsc.org Similarly, new pyrrole hydrazones have shown good radical scavenging activity in both DPPH and ABTS assays. farmaceut.org
Structure-Activity Relationship (SAR) and Pharmacophore Mapping in Biological Systems
The biological activity of derivatives of 1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been a subject of detailed investigation, particularly in the context of cognitive enhancement. These bicyclic compounds incorporate both 2-pyrrolidinone and 4-imidazolidinone rings, which are recognized as important for antiamnestic activity. nih.gov
A notable study synthesized a series of these derivatives and evaluated their ability to reverse scopolamine-induced amnesia. The key findings from this research highlighted several structure-activity relationship (SAR) features:
Potent Antiamnestic Activity: Many of the synthesized compounds demonstrated potent activity in reversing amnesia, with minimal effective doses in the range of 0.3 to 1 mg/kg when administered intraperitoneally. nih.gov
Dose-Response Curve: A bell-shaped dose-response curve was a common observation for most of the derivatives. nih.gov
Oral Bioavailability: A general reduction in biological activity was noted upon oral administration for many of the compounds. nih.gov
The Unsubstituted Advantage: The parent compound, dimiracetam, which is the unsubstituted dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, stood out. It did not exhibit a bell-shaped dose-response curve and, importantly, retained its full activity when administered orally. This makes it significantly more potent (10-30 times) than the reference drug, oxiracetam. nih.gov
Further SAR studies on related imidazolylpyrrolone-based compounds have indicated that the nature and position of substituents on the imidazole and pyrrolone rings are crucial for their biological activity. For instance, in a series of imidazo[4,5-b]pyrrolo[3,4-d]pyridines designed as potential anticancer agents, a phenyl group on the imidazole ring combined with a p-fluorophenyl substituent on the pyrrolone moiety was found to be a key feature for activity. nih.gov Moving the phenyl group further from the imidazole nitrogen led to a significant decrease in activity, suggesting the importance of the aromatic group's proximity to the core heterocyclic structure. nih.gov
Table 1: SAR Highlights of Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione Derivatives
| Feature | Observation | Reference |
| General Activity | Potent reversal of scopolamine-induced amnesia. | nih.gov |
| Effective Dose (IP) | 0.3 - 1 mg/kg for most derivatives. | nih.gov |
| Dose-Response | Typically bell-shaped. | nih.gov |
| Oral Administration | Generally reduced activity. | nih.gov |
| Unsubstituted Compound | No bell-shaped curve, retains oral activity, 10-30x more potent than oxiracetam. | nih.gov |
Catalysis and Chiral Auxiliary Development
The unique structural framework of this compound and its analogs has proven valuable in the fields of catalysis and asymmetric synthesis.
This compound Derivatives as Organocatalysts
While direct organocatalytic applications of this compound itself are not extensively documented, the broader imidazole scaffold is a well-established organocatalyst. ias.ac.in Imidazole and its derivatives can catalyze various organic transformations, often through mechanisms involving general base or nucleophilic catalysis. For example, imidazole has been effectively used as an organocatalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an aqueous medium, showcasing its utility in green chemistry. ias.ac.in The fused ring system of the pyrroloimidazolone core, with its inherent stereochemical features and potential for functionalization, presents an intriguing platform for the design of novel organocatalysts.
Chiral Auxiliary Applications in Asymmetric Synthesis
The synthesis of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones has been achieved, highlighting the potential of this scaffold in asymmetric synthesis. nih.gov A key strategy involves the reaction of (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides with succindialdehyde and benzotriazole (B28993). nih.gov This approach yields enantiopure (3S,5R,7aR)-5-(1H-1,2,3-benzotriazol-1-yl)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. nih.gov These intermediates can then be converted to the desired (3S,7aR)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones using sodium borohydride. nih.gov
The pyrrole moiety, a component of the this compound structure, is a feature in some chiral auxiliaries. For instance, chiral 2-pyrroleimines derived from (S)-valinol and (S)-phenylglycinol have been used in the asymmetric synthesis of 1-(2-pyrrolyl)alkylamines with high yields and diastereoselectivities. researchgate.net The chiral auxiliary can be subsequently cleaved to afford the desired enantiopure product. researchgate.net
Ligand Design for Metal-Catalyzed Transformations
The nitrogen atoms within the this compound scaffold make it an attractive candidate for ligand design in metal-catalyzed reactions. The pyrrole nitrogen, in particular, can be functionalized to create bidentate or polydentate ligands. N-pyrrolylphosphino-N'-arylaldimine ligands, for example, have been synthesized and their coordination chemistry with metals like rhodium and nickel has been explored. researchgate.net These P,N-chelating ligands have shown utility in catalysis, such as the oligomerization of ethylene. researchgate.net The steric and electronic properties of such ligands can be fine-tuned by modifying the substituents on the pyrrole and imine moieties, thereby influencing the activity and selectivity of the metal catalyst.
Materials Science and Optoelectronic Applications
The extended π-systems and inherent rigidity of fused heterocyclic structures containing the pyrrolo-imidazole core make them promising candidates for applications in materials science, particularly in the realm of optoelectronics.
Development of Fluorescent and Luminescent Materials
Derivatives of the broader pyrrolo-imidazole family have demonstrated significant potential as fluorescent and luminescent materials. Research has shown that certain benzo[g]pyrroloimidazoindoles, which share a similar fused heterocyclic system, exhibit intense blue photoluminescence. mdpi.comresearchgate.net These properties make them attractive for use in organic light-emitting diodes (OLEDs), specifically as emitters for blue light. mdpi.comresearchgate.net
Furthermore, the fusion of additional aromatic rings to the core structure can dramatically enhance fluorescence intensity. For example, benzo rsc.orgrsc.orgimidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffolds have been shown to exhibit a remarkable increase in blue fluorescence in solution. rsc.orgrsc.org Some of these compounds also display aggregation-induced blue-shifted emission, a valuable property for solid-state lighting applications. rsc.org The unique optical properties of these materials, combined with good cell permeability and low phototoxicity in some cases, also suggest potential applications in bioimaging. rsc.orgrsc.org
Table 2: Photophysical Properties of Selected Pyrrolo-Imidazole Derivatives
| Compound Family | Emission Color | Potential Application | Reference |
| Benzo[g]pyrroloimidazoindoles | Blue | OLEDs | mdpi.comresearchgate.net |
| Benzo rsc.orgrsc.orgimidazo[1,2-a]pyrrolo[2,1-c]pyrazines | Blue | OLEDs, Bioimaging | rsc.orgrsc.org |
Aggregation-Induced Emission (AIE) Characteristics
The phenomenon of aggregation-induced emission (AIE) is a cornerstone of modern materials science, describing compounds that are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This property is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While direct AIE studies on this compound are not extensively documented, research on structurally related imidazole and pyrroloquinoxaline derivatives provides significant insights into the potential AIE characteristics of this scaffold.
For instance, certain donor-π-acceptor dyes based on 1,4,5-triphenyl-1H-imidazole have demonstrated notable AIE behavior. rsc.org These compounds exhibit weak fluorescence in pure dioxane but show a significant enhancement in emission intensity in dioxane/water mixtures, with the fluorescence increasing by up to five times in a 90% water fraction. rsc.orgnih.gov This is a classic hallmark of AIE, where the poor solvent (water) induces molecular aggregation, thereby activating the luminescent properties.
Similarly, studies on pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have revealed that substitutions at the 2 and 4 positions can induce pronounced AIE effects. nih.gov For example, 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) and 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) display significant fluorescence enhancement in the aggregated state. nih.gov The mechanism is again linked to the restricted intramolecular motions within the aggregates, a principle that could be extrapolated to the this compound core.
The photophysical properties of these related AIE-active compounds are summarized in the table below, illustrating the potential of the imidazole-based framework for developing novel luminescent materials.
| Compound Type | Solvent System | Absorption Max (nm) | Emission Max (nm) | Key Observation |
| Imidazole-based donor-π-acceptor dyes | Dioxane/Water | 368-437 | 493-574 | Up to 5-fold emission increase in 90% water. rsc.orgnih.gov |
| Pyrrolo[1,2-a]quinoxaline derivatives (QPP, QTP) | Not specified | Not specified | Not specified | Significant fluorescence enhancement via AIE. nih.gov |
These findings underscore the potential of the pyrrolo-imidazole skeleton as a building block for AIE-active materials. The inherent structural features suggest that appropriate functionalization of the this compound core could lead to the development of novel fluorophores with applications in sensors, organic light-emitting diodes (OLEDs), and bioimaging.
Bioimaging Probe Development
The development of fluorescent probes for bioimaging is a rapidly advancing field, enabling the real-time visualization of biological processes within living cells. The pyrrolo-imidazole scaffold is an attractive candidate for such applications due to its potential for strong fluorescence and its biocompatibility. Derivatives of the pyrrolo[1,2-a]imidazole and related systems have been successfully employed as fluorescent probes for cellular imaging.
For example, certain pyrrolo[1,2-a]quinoxaline derivatives have been utilized for bioimaging with subcellular localization. nih.gov Specifically, compounds QPP and QTP have been shown to localize in lysosomes, while QPT targets lipid droplets. nih.gov This specificity is crucial for studying the function and dynamics of individual organelles. The ability to target specific cellular compartments highlights the potential for developing highly selective bioimaging agents from the broader class of pyrrolo-fused heterocycles.
Furthermore, imidazo[1,2-a]pyridine-functionalized probes have been designed for the detection of specific metal ions, such as Hg2+, in living cells and even in organisms like zebrafish. rsc.orgescholarship.org These probes often work on a "turn-on" fluorescence mechanism, where the presence of the target analyte triggers a structural change that initiates or enhances fluorescence. Another study demonstrated an imidazo[1,2-a]pyridin-based probe for the selective detection of cysteine over other biologically relevant thiols, with successful application in imaging HepG2 cells. escholarship.org
The research into these related heterocyclic systems suggests a promising future for this compound in the realm of bioimaging. By tailoring the substituents on the core structure, it is conceivable to develop a new class of fluorescent probes with high sensitivity and selectivity for various biological targets, including ions, small molecules, and specific cellular organelles.
Integration into Polymer and Supramolecular Architectures
The incorporation of functional heterocyclic units into polymers and supramolecular assemblies is a key strategy for creating advanced materials with tailored properties. The this compound scaffold, with its potential for hydrogen bonding and electrostatic interactions, is a candidate for such applications.
Research into imidazole-containing polymers has shown their utility in various fields. For example, donor-acceptor conjugated copolymers featuring a 1-methyl-2-phenyl-imidazole moiety have been synthesized for applications in organic photovoltaics. mdpi.com The presence of the imidazole unit, which introduces a permanent dipole, significantly influences the supramolecular aggregation patterns of the polymer, which in turn affects its performance in solar cell devices. mdpi.com This demonstrates how the integration of imidazole derivatives can be used to fine-tune the bulk properties of polymeric materials.
In the realm of supramolecular chemistry, imidazolium (B1220033) salts, which are alkylated derivatives of imidazoles, have been explored for their ability to self-assemble and interact with biological molecules. researchgate.net For instance, pyrrolo[1,2-a]imidazolium salts have been developed as affinity ionic liquids capable of binding to peptides and proteins. This property has been harnessed for the liquid-liquid extraction and purification of specific proteins, showcasing a practical application of the supramolecular interactions of this heterocyclic system. nih.gov
These examples, while not directly involving this compound, illustrate the potential of the broader pyrrolo-imidazole family in materials science. The ability to be incorporated into polymer chains or to form ordered supramolecular structures opens up possibilities for creating novel materials for electronics, catalysis, and biomedical applications.
Future Prospects and Interdisciplinary Research Avenues for 1h Pyrrolo 1,2 a Imidazol 2 3h One Chemistry
Leveraging Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, a process that has traditionally been lengthy and expensive. nih.gov These computational tools can dramatically accelerate the identification of novel derivatives of 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one with enhanced therapeutic properties. astrazeneca.com
Furthermore, deep learning and generative AI models enable de novo design, creating entirely new molecular structures from scratch. astrazeneca.com By providing the model with the this compound core and a desired set of properties (e.g., target affinity, low toxicity), these algorithms can generate novel derivatives optimized for a specific therapeutic purpose. astrazeneca.com This computational pre-screening and design process compresses discovery timelines from years to a matter of hours or weeks. sciencedaily.com
Table 1: Conceptual AI/ML Dataset for Optimizing this compound Derivatives
| Derivative ID | Molecular Descriptors (e.g., LogP, TPSA, H-bond donors/acceptors) | Target Bioactivity (IC₅₀, Ki) | Predicted Toxicity | Synthesis Feasibility Score |
|---|---|---|---|---|
| PIO-001 | 3.1, 55.1 Ų, 1 | 50 nM | Low | 0.9 |
| PIO-002 | 2.8, 60.2 Ų, 2 | 120 nM | Low | 0.8 |
| PIO-003 | 4.5, 55.1 Ų, 1 | 25 nM | Medium | 0.7 |
Exploring Novel Bio-Targets and Therapeutic Modalities
The pyrrolo[1,2-a]imidazole framework and related N-fused heterocycles are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov Future research will focus on exploring novel biological targets and therapeutic applications for derivatives of this compound.
Recent studies on analogous scaffolds have identified potent inhibitors for emerging cancer targets. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3), both crucial in cancer progression and immune responses. nih.govresearchgate.netrsc.org Similarly, 1H-pyrrolo[2,3-c]pyridin derivatives have been developed as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator in acute myelogenous leukemia. nih.gov
These findings suggest that the this compound core can serve as a template for designing inhibitors against these and other kinases, epigenetic modifiers, and protein-protein interactions. The goal is to develop highly selective agents that target disease pathways with greater precision, potentially leading to more effective and personalized therapies. nih.gov
Table 2: Potential Bio-Targets for this compound Derivatives Based on Analogous Scaffolds
| Scaffold Class | Investigated Bio-Target | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Pyrrolo[1,2-c]imidazoles | Aldose reductase, Heparanase | Diabetes, Cancer | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridines | FGFR, JAK3 | Cancer, Immune Disorders | nih.govresearchgate.netrsc.org |
| 1H-Pyrrolo[2,3-c]pyridines | Lysine-Specific Demethylase 1 (LSD1) | Acute Myelogenous Leukemia | nih.gov |
| Pyrrolo[1,2-a]imidazoles | Antimicrobial, Antioxidant | Infectious Diseases | nih.gov |
Advances in In Situ and Real-Time Reaction Monitoring Techniques
The precise control of chemical reactions is paramount for efficient and reproducible synthesis. Advances in in situ and real-time monitoring techniques, particularly those based on Nuclear Magnetic Resonance (NMR) spectroscopy, offer powerful tools for studying the synthesis of this compound. mpg.de
Techniques like FlowNMR and high-performance benchtop NMR spectrometers allow chemists to observe reaction progress directly within the reaction vessel or in a flow-through system. researchgate.netmagritek.com This provides invaluable, real-time data on the concentration of reactants, intermediates, and products, enabling a deep understanding of reaction kinetics and mechanisms. magritek.com For the synthesis of complex heterocyclic systems, this means that reaction conditions can be optimized on-the-fly to maximize yield and minimize the formation of side products. nih.gov
These monitoring tools are crucial for identifying transient intermediates that may be key to the reaction pathway but are undetectable by conventional offline analysis. mpg.de The ability to track reactions under demanding conditions facilitates the development of more robust and scalable synthetic protocols for this compound and its derivatives. mpg.de
Table 3: Comparison of Real-Time Reaction Monitoring Techniques for Heterocyclic Synthesis
| Technique | Principle | Advantages | Applicability to this compound Synthesis |
|---|---|---|---|
| Benchtop NMR | High-resolution NMR spectroscopy in a compact instrument. magritek.com | Can be placed in a fume hood; provides quantitative and structural data; non-destructive. magritek.com | Ideal for monitoring reaction kinetics, endpoint determination, and intermediate observation in lab-scale synthesis. |
| FlowNMR | NMR analysis of a reaction mixture continuously flowing through the spectrometer. researchgate.net | Non-invasive; accurate kinetic data; suitable for high-pressure/temperature reactions. researchgate.net | Excellent for detailed mechanistic studies and process optimization for scale-up. |
| SABRE-NMR | Signal Amplification by Reversible Exchange; a hyperpolarization technique. nih.gov | Dramatically increases NMR signal intensity, allowing detection of low-concentration species and hidden signals. nih.gov | Enables the study of reaction mechanisms and intermediates that are present in very small amounts. |
Sustainable Synthesis and Circular Economy Principles in this compound Production
The chemical industry is increasingly shifting towards green and sustainable practices. The synthesis of this compound is an area where these principles can be effectively applied to reduce environmental impact.
Green synthesis strategies focus on improving efficiency and minimizing waste. This includes the use of ultrasound-assisted reactions, which can accelerate reaction rates and improve yields while often using environmentally benign solvents like ethanol (B145695) or water. researchgate.net Multicomponent reactions (MCRs) are another key strategy, allowing for the construction of complex molecules like pyrroloimidazoles in a single step from simple starting materials, which significantly increases atom economy. nih.gov
A particularly innovative approach is the use of biocatalysis. For example, mutant cytochrome P450 enzymes have been successfully used for the intramolecular C-H amination to produce tetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-ones in high yields, offering a highly selective and environmentally friendly synthetic route. nih.gov
Table 4: Green Chemistry Strategies for Pyrroloimidazole Synthesis
| Strategy | Description | Benefits |
|---|---|---|
| Ultrasound-Assisted Synthesis | Using ultrasonic irradiation as an energy source. researchgate.net | Accelerated reaction rates, improved selectivity, reduced energy consumption, use of green solvents. researchgate.net |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot reaction to form the final product. nih.gov | High atom and step economy, reduced waste, operational simplicity. |
| Aqueous Media Synthesis | Using water as the reaction solvent. nih.gov | Environmentally benign, safe, and inexpensive solvent. |
| Biocatalysis | Employing enzymes (e.g., cytochrome P450) as catalysts. nih.gov | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, reduced environmental impact. |
Hybrid Scaffolds and Molecular Conjugates Incorporating the Pyrrolo[1,2-A]imidazol-2(3H)-one Unit
Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophoric units into a single molecule. nih.gov This can lead to hybrid compounds with improved affinity, better selectivity, dual-target activity, or novel mechanisms of action. The this compound scaffold is an excellent candidate for creating such molecular chimeras.
Researchers are actively exploring the fusion of the pyrrolo-imidazole core with other biologically active heterocycles. For instance, hybrid structures combining pyrrole-pyrazine and benzimidazole (B57391) motifs have been synthesized, resulting in compounds with unique optical properties and potential for bioimaging applications. researchgate.netrsc.org The strategy of "scaffold hopping," where a core part of a known active molecule is replaced with a different scaffold like pyrrolo[1,2-a]imidazolone, can be used to generate new intellectual property and overcome issues with existing drugs. nih.gov
By conjugating the this compound unit with other known pharmacophores, such as those found in established kinase inhibitors or DNA-binding agents, it is possible to design multifunctional molecules. These hybrid scaffolds could engage multiple biological targets simultaneously, offering a promising approach for treating complex diseases like cancer. researchgate.netrsc.org
Table 5: Examples of Hybrid Scaffolds Based on Related Heterocyclic Cores
| Core 1 | Core 2 | Resulting Hybrid Scaffold | Potential Application | Reference |
|---|---|---|---|---|
| Pyrrole-Pyrazine | Benzimidazole | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine | Bioimaging, Materials Science | rsc.org |
| Pyrrolo[2,3-d]pyrimidine | Dipyridine | Pyridine-based Pyrrolo[2,3-d]pyrimidines | CSF1R Inhibition (Cancer) | nih.gov |
| Imidazole (B134444) | Benzimidazole | Trinuclear imidazole-fused scaffolds | Undefined (Green Synthesis) | rsc.org |
Q & A
Q. Methodology :
Data collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
Structure solution : Apply direct methods (SHELXS) for phase determination.
Refinement : Iteratively refine atomic coordinates and displacement parameters using SHELXL, incorporating hydrogen bonding (e.g., N—H⋯O) and π-π stacking interactions.
Validation : Check R-factors (e.g., R₁ < 0.05) and residual electron density maps.
For example, the triclinic crystal system (space group P1) of a benzylidene derivative was resolved with SHELXL-2018, revealing C—H⋯O hydrogen bonds critical for lattice stability .
Basic: What are the primary applications of hydrogenated pyrrolo[1,2-a]imidazoles in organic synthesis?
These derivatives serve as:
- Catalysts : Enantioselective organocatalysts for asymmetric aldol or Michael additions.
- Ionic liquids : Tunable solvents for green chemistry applications due to their low volatility and high thermal stability.
- Pharmaceutical intermediates : Bioactive cores in kinase inhibitors or antimicrobial agents .
Advanced: How can intermolecular interactions in pyrroloimidazole crystals be analyzed for material design?
Use Hirshfeld surface analysis (CrystalExplorer) to quantify interactions:
- Hydrogen bonds : Identify donor-acceptor distances (e.g., 2.8–3.2 Å for N—H⋯O).
- π-π stacking : Measure centroid distances (3.4–3.8 Å) and dihedral angles (<10°).
- Van der Waals contacts : Map close-packed regions (e.g., C—H⋯C).
For instance, a derivative exhibited intermolecular C—H⋯O bonds (2.98 Å) and offset π-stacking, stabilizing its supramolecular architecture .
Advanced: How do 2D NMR techniques resolve complex spin systems in pyrroloimidazoles?
- COSY : Identifies scalar-coupled protons (e.g., vicinal H-3 and H-4 in the imidazole ring).
- HSQC : Correlates ¹H signals with directly bonded ¹³C nuclei, resolving overlapping signals in crowded regions (e.g., δ 100–120 ppm for sp² carbons).
- NOESY : Detects spatial proximity (≤5 Å) to confirm stereochemistry or ring conformations .
Basic: What computational tools predict the reactivity of pyrrolo[1,2-a]imidazol-2(3H)-one in synthetic routes?
- DFT calculations (Gaussian, ORCA) : Optimize transition states and calculate activation energies (e.g., for cyclization barriers).
- Molecular docking (AutoDock Vina) : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis.
- Retrosynthesis software (AiZynthFinder) : Propose viable routes using reaction databases .
Advanced: How can researchers evaluate the bioactivity of pyrroloimidazole derivatives?
- In vitro assays : Measure IC₅₀ values against disease-relevant enzymes (e.g., COX-2 inhibition).
- SAR studies : Modify substituents (e.g., electron-withdrawing groups at C-6) and correlate with activity.
- ADMET prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Advanced: What strategies mitigate artifacts in characterizing labile pyrroloimidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
